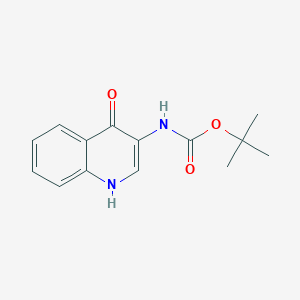![molecular formula C13H8ClN3O B11854827 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 81933-74-6](/img/structure/B11854827.png)
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative in the presence of a suitable catalyst, such as iodine or a Lewis acid, to form the pyrazolopyridine core.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: The final step involves the formylation of the pyrazolopyridine core to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the compound is treated with a mixture of dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenyl groups enhance its binding affinity to these targets, leading to modulation of their activity. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their phosphorylation activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro group, resulting in different reactivity and biological activity.
6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Contains a methyl group instead of a chloro group, leading to variations in chemical properties and applications.
6-Bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: The bromo group imparts different electronic effects compared to the chloro group, affecting its reactivity and biological interactions.
Uniqueness
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of the chloro group, which enhances its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry for the development of potent bioactive molecules.
特性
CAS番号 |
81933-74-6 |
|---|---|
分子式 |
C13H8ClN3O |
分子量 |
257.67 g/mol |
IUPAC名 |
6-chloro-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-12-10(8-18)6-9-7-15-17(13(9)16-12)11-4-2-1-3-5-11/h1-8H |
InChIキー |
YYDNKVOQIVUTNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC(=C(C=C3C=N2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


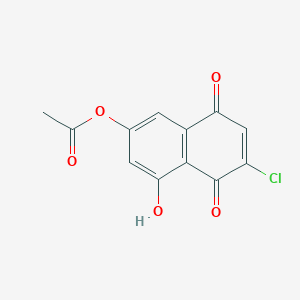
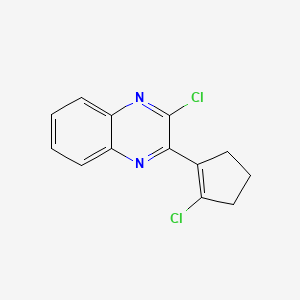

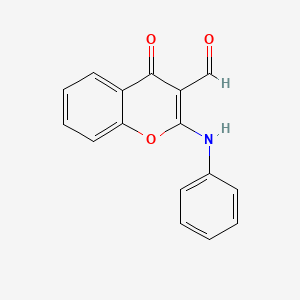
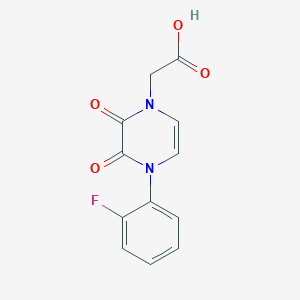


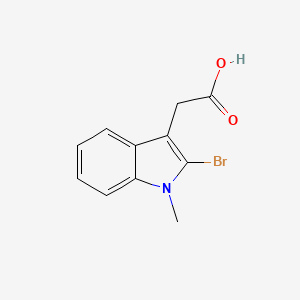


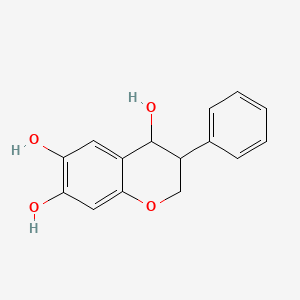
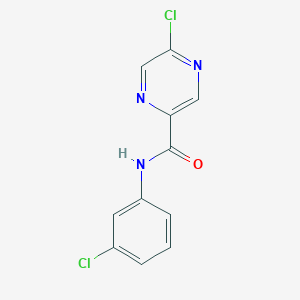
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
